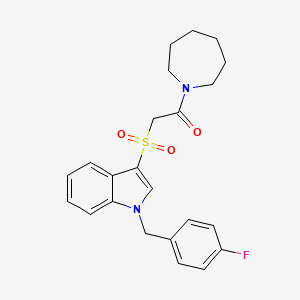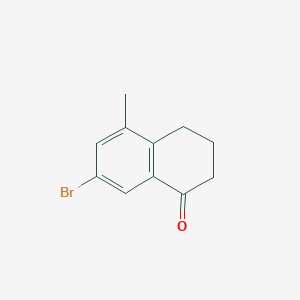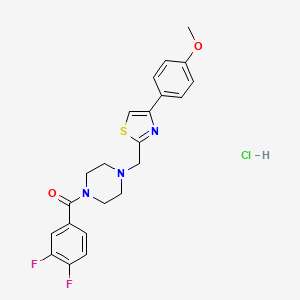
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a fluorobenzyl group, and an indole sulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Sulfonyl Intermediate: This step involves the sulfonylation of an indole derivative with a suitable sulfonyl chloride under basic conditions.
Introduction of the Fluorobenzyl Group: The next step is the alkylation of the indole sulfonyl intermediate with 4-fluorobenzyl bromide in the presence of a base.
Azepane Ring Formation: The final step involves the reaction of the intermediate with azepane under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted fluorobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(azepan-1-yl)-2-(benzylsulfonyl)ethanone: Lacks the fluorobenzyl and indole groups.
1-(azepan-1-yl)-2-((1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group.
1-(piperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of the azepane ring, fluorobenzyl group, and indole sulfonyl moiety, which together confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOXCOQHFQPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)




![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)



![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)
![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)


![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)
